molecular formula C13H20BNO3 B1424965 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1000339-10-5

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B1424965
M. Wt: 249.12 g/mol
InChI Key: SCONHACZFQZWPB-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is an organic boron compound . It is commonly used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . It is an organic intermediate with borate and sulfonamide groups .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound is often used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It is also used in the Suzuki reaction .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H15BO3 and a molecular weight of 158 . It is a colorless liquid at room temperature and is relatively stable . The density is 0.9642 g/mL at 25 °C and the refractive index is 1.4096 .

Scientific Research Applications

Material Synthesis and Characterization

In the realm of material synthesis and characterization, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline and its derivatives have been studied extensively. Wu et al. (2021) synthesized compounds containing this moiety and confirmed their structures through various spectroscopic methods. The single crystals of these compounds were analyzed by X-ray diffraction, providing insight into their optimized molecular structures based on DFT calculations. This study emphasizes the compound's utility in understanding molecular conformation and vibrational properties, crucial in material science (Wu et al., 2021).

Photovoltaic Applications

In the field of photovoltaics, Liu et al. (2016) explored the use of small-molecular arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties for stable perovskite solar cells. These compounds, including derivatives of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, showed improved thermal stability and promising hole extraction ability, contributing to the efficiency and stability of perovskite solar cells (Liu et al., 2016).

Fluorescence Probing

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes incorporating this chemical structure for detecting hydrogen peroxide. The study highlighted the 'Off–On' fluorescence response of certain probes, contributing to the field of fluorescence-based sensing and imaging, especially in biological and chemical applications (Lampard et al., 2018).

Analytical Chemistry

Fu et al. (2016) utilized the compound in the synthesis of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a significant compound related to peroxide-based explosives. The study highlighted the enhanced sensing performance of borate to hydrogen peroxide vapor by introducing functional groups, contributing to the field of explosive detection and public safety (Fu et al., 2016).

Safety And Hazards

The compound is generally stable under normal conditions, but it should be stored and used away from oxygen or strong oxidizers to prevent fire or explosion . Proper protective measures should be taken when handling, such as wearing gloves, goggles, and protective clothing .

Future Directions

The compound has important applications in organic synthesis . It can be used as a boronic ester synthesis reagent, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions . It is expected to have more applications in the future.

properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-11(16-5)10(15)8-9/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCONHACZFQZWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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